molecular formula C16H32MnO4 B093217 Manganese 2-ethylhexanoate CAS No. 15956-58-8

Manganese 2-ethylhexanoate

Cat. No.: B093217
CAS No.: 15956-58-8
M. Wt: 343.36 g/mol
InChI Key: MIMZZKDIKWTJKB-UHFFFAOYSA-N
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Description

Manganese 2-ethylhexanoate is an organometallic compound with the chemical formula C₁₆H₃₀MnO₄. It is a manganese salt of 2-ethylhexanoic acid and is commonly used as a catalyst in various industrial applications, particularly in the production of coatings, inks, and paints. This compound is known for its solubility in organic solvents and its effectiveness in promoting oxidation and polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of manganese 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with a divalent manganese salt. The process begins by heating 2-ethylhexanoic acid and an alkali solution to a temperature between 90-100°C. An aqueous solution of a divalent manganese salt is then added dropwise to the heated mixture. After the reaction is complete, the mixture is cooled to room temperature to obtain a solid form of this compound. This solid is then pulverized into a fine powder using a low-temperature pulverizer .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to ensure precise temperature control and efficient mixing. The resulting product is often used as an environment-friendly drier for coatings, oil paints, and printing inks .

Chemical Reactions Analysis

Types of Reactions: Manganese 2-ethylhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective as a catalyst in oxidation reactions, where it promotes the formation of manganese oxides.

Common Reagents and Conditions:

    Oxidation: In basic solutions, this compound can be oxidized by hydrogen peroxide to form manganese dioxide (MnO₂).

    Reduction: this compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride.

    Substitution: This compound can undergo substitution reactions with various ligands, forming new organometallic complexes.

Major Products: The major products formed from these reactions include manganese oxides (MnO, Mn₂O₃, Mn₃O₄) and various manganese-ligand complexes .

Scientific Research Applications

Manganese 2-ethylhexanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which manganese 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In oxidation reactions, it facilitates the formation of radicals, which then participate in further chemical transformations. The compound’s manganese center plays a crucial role in these reactions, cycling between different oxidation states to promote the formation and decomposition of reactive intermediates .

Comparison with Similar Compounds

Manganese 2-ethylhexanoate stands out due to its balance of catalytic efficiency and safety, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

15956-58-8

Molecular Formula

C16H32MnO4

Molecular Weight

343.36 g/mol

IUPAC Name

2-ethylhexanoic acid;manganese

InChI

InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);

InChI Key

MIMZZKDIKWTJKB-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)O.[Mn+2]

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Mn]

Key on ui other cas no.

15956-58-8

physical_description

Solid;  [ECHA REACH Registrations]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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